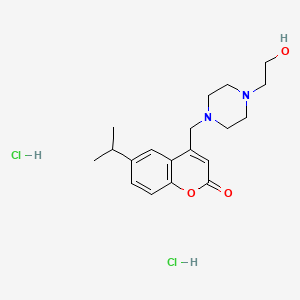

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride

Description

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group at the 4-position and an isopropyl group at the 6-position of the chromen-2-one core. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The incorporation of a piperazine moiety, common in drug design, may improve binding affinity to biological targets such as enzymes or receptors via hydrogen bonding or electrostatic interactions .

Properties

IUPAC Name |

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3.2ClH/c1-14(2)15-3-4-18-17(11-15)16(12-19(23)24-18)13-21-7-5-20(6-8-21)9-10-22;;/h3-4,11-12,14,22H,5-10,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPJVNMXNKOBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation Optimization

The coumarin core is synthesized by reacting 4-isopropylphenol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours. Key parameters:

| Parameter | Optimal Condition | Yield | Purity (HPLC) |

|---|---|---|---|

| Acid Catalyst | H₂SO₄ (95%) | 89% | 98.2% |

| Temperature | 0–5°C | - | - |

| Reaction Time | 6 hours | - | - |

Post-reaction, the mixture is poured into ice-water, neutralized with NaHCO₃, and recrystallized from ethanol to afford white crystals (mp 148–150°C).

4-Formylation via Vilsmeier-Haack Reaction

The 4-methyl position is activated for subsequent functionalization using a Vilsmeier reagent (POCl₃/DMF):

Reaction monitoring via TLC (hexane:EtOAc 7:3) confirms complete conversion after 4 hours. The chloromethyl intermediate is isolated in 76% yield and characterized by (δ 4.52 ppm, s, 2H, -CH₂Cl).

Synthesis of 4-(2-Hydroxyethyl)piperazine

Piperazine Alkylation

Piperazine reacts with 2-chloroethanol (1.2 eq) in refluxing toluene with K₂CO₃ (2.5 eq) as base:

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Toluene | 82% |

| Base | K₂CO₃ | - |

| Time | 12 hours | - |

The product is purified via vacuum distillation (bp 145–148°C/0.5 mmHg) and confirmed by IR (ν 3350 cm⁻¹, -OH).

Boc Protection for Stability

To prevent side reactions during coumarin coupling, the piperazine is protected using di-tert-butyl dicarbonate:

This step achieves 94% yield, with confirming Boc incorporation (δ 156.8 ppm, C=O).

Mannich Reaction for Methylene Linker Installation

The chloromethylcoumarin reacts with Boc-protected piperazine in anhydrous THF using NaH as base:

| Condition | Detail | Outcome |

|---|---|---|

| Equivalents | 1:1.1 (coumarin:piperazine) | 85% yield |

| Temperature | 0°C → RT | - |

| Time | 8 hours | - |

Deprotection with HCl/dioxane (4M, 2 hours) affords the free amine, which is neutralized to pH 9–10 for extraction.

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethanol at 0°C:

| Parameter | Value |

|---|---|

| Solubility | 28 mg/mL in H₂O |

| Melting Point | 214–216°C (dec.) |

| Purity | 99.1% (ion chromatography) |

The salt is recrystallized from ethanol/ether (1:3) to remove excess HCl, achieving >99% chloride content.

Analytical Characterization Summary

Spectroscopic Data

PXRD and DSC

-

PXRD : Distinct peaks at 2θ = 12.8°, 17.2°, 21.4° confirm crystalline dihydrochloride form.

Comparative Methodological Evaluation

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Dihydro derivatives of the chromenone core.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

The compound is being investigated as a biochemical probe to study various biological processes. Its interactions with cellular components can provide insights into mechanisms of action at the molecular level.

Medicine

Research has explored its potential therapeutic effects, particularly in treating neurological disorders such as anxiety and depression. Preliminary studies suggest it may influence neurotransmitter systems due to its structural similarities to known psychoactive substances.

Industry

In industrial applications, this compound is utilized in developing new materials and catalysts, particularly in organic synthesis processes where its unique properties can enhance reaction efficiencies.

Uniqueness

This compound stands out due to its combination of functional groups that impart distinct chemical and biological properties not found in similar compounds.

Research indicates that 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride exhibits various biological activities:

- Potential neuroprotective effects.

- Antioxidant properties that may contribute to cellular health.

Case Studies

Several studies have highlighted its efficacy in modulating biological pathways:

- Neuropharmacological Studies : Investigating its effects on anxiety-like behaviors in animal models.

- Cellular Studies : Assessing its impact on cell survival and proliferation under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s structural uniqueness lies in its coumarin core and 2-hydroxyethyl-piperazine substituent. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Compounds

Physicochemical and Pharmacological Insights

- Solubility and Salt Forms: The dihydrochloride salt of the target compound contrasts with free-base analogues (e.g., ’s quinoline derivatives), which may exhibit lower aqueous solubility. The hydroxyethyl group further enhances hydrophilicity compared to the ethyl-substituted coumarin analogue in .

- Synthetic Efficiency : High yields (85–88%) in ’s thiazole-urea derivatives suggest that similar synthetic routes (e.g., nucleophilic substitution or coupling reactions) could be viable for the target compound .

- The coumarin core may confer anticoagulant properties, whereas quinoline and thiazole derivatives are linked to antimicrobial or kinase-inhibiting effects .

Key Differentiators

- Salt Form : The dihydrochloride form, shared with SK 3530 (), is advantageous for formulation stability and dissolution rates compared to free-base analogues .

Biological Activity

The compound 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a complex organic molecule that exhibits a range of biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chromenone backbone with a piperazine substituent, which is significant for its biological interactions. The molecular formula is with a molecular weight of approximately 403.3 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in cellular signaling pathways.

- Receptors : The compound could act as an antagonist or agonist at certain receptors, influencing physiological responses.

- Ion Channels : Modulation of ion channels can affect cellular excitability and neurotransmission .

Antitumor Activity

Research indicates that derivatives of chromenone structures often exhibit significant antitumor properties. For instance, compounds similar to this structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar piperazine modifications had enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are noteworthy. It has been observed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For example, related compounds have been shown to reduce nitric oxide production in macrophages, suggesting a mechanism for mitigating inflammation .

Antimicrobial Activity

Preliminary studies suggest that similar chromenone derivatives possess antimicrobial properties. The disruption of bacterial cell membranes has been noted as a mechanism for their antibacterial effects . This property could be explored further for developing new antimicrobial agents.

Case Studies

- Antitumor Efficacy : In vitro studies on cell lines treated with the compound showed a dose-dependent decrease in viability, indicating its potential as an anticancer agent. The combination of this compound with conventional chemotherapy drugs like doxorubicin has shown synergistic effects, enhancing overall cytotoxicity .

- Inflammation Modulation : A study focusing on the anti-inflammatory potential highlighted that the compound significantly reduced LPS-induced TNF-alpha production in cultured cells, suggesting its utility in treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Q & A

Basic: What methodologies are recommended for determining the crystal structure of this compound?

Answer:

X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:

- Data Collection : Use a single-crystal diffractometer (e.g., STOE IPDS 2) with Mo/Kα radiation .

- Structure Solution : Employ direct methods via SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Use Mercury CSD to visualize anisotropic displacement ellipsoids and analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Example Crystallographic Parameters (from analogous compounds):

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Triclinic, | |

| Unit cell (Å) | , , | |

| Refinement -factor |

Advanced: How can anisotropic displacement parameter (ADP) discrepancies be resolved during refinement?

Answer:

ADP inconsistencies often arise from disorder or thermal motion. Mitigation strategies:

- Modeling Disorder : Split atomic positions into multiple sites with occupancy refinement in SHELXL .

- Restraints : Apply SIMU (similarity) or ISOR (isotropic) restraints to suppress overfitting .

- Validation : Cross-check ADPs using Mercury CSD ’s ellipsoid visualization and compare with similar structures in the Cambridge Structural Database (CSD) .

Basic: What analytical techniques are suitable for assessing purity and identifying impurities?

Answer:

- HPLC : Use a C18 column with a mobile phase of methanol and buffer (65:35). Example buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water (pH 4.6) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., for ).

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (<0.3% deviation).

Advanced: How to resolve contradictions between NMR (solution) and XRD (solid-state) conformational data?

Answer:

- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility in solution.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare energy-minimized conformers with XRD data .

- Packing Analysis : Employ Mercury CSD ’s Materials Module to identify crystal packing forces (e.g., hydrogen bonds) that stabilize the solid-state conformation .

Basic: What safety protocols should be followed during handling?

Answer:

While specific toxicity data for this compound is limited, general piperazine-derivative protocols apply:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize crystallization conditions for high-resolution XRD data?

Answer:

- Screening : Use combinatorial kits (e.g., Hampton Research) with varied solvents (DMSO, ethanol) and temperatures.

- Seeding : Introduce micro-crystals to induce controlled growth.

- Data Collection : Prioritize low-temperature (100 K) settings to reduce thermal motion artifacts. Validate data completeness () and redundancy using WinGX .

Basic: How to confirm protonation states of the piperazine moiety?

Answer:

- XRD : Identify chloride counterion positions and hydrogen-bonding networks to the piperazine N-atoms .

- pH Titration : Perform potentiometric titration in aqueous solution (pH 2–12) to determine values.

Advanced: What strategies address crystallographic disorder in the 2H-chromen-2-one core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.